N-[3-(cyclopropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide N-[3-(cyclopropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0742875
InChI: InChI=1S/C19H22N2O6S/c1-25-16-9-12(10-17(26-2)18(16)27-3)19(22)20-14-5-4-6-15(11-14)28(23,24)21-13-7-8-13/h4-6,9-11,13,21H,7-8H2,1-3H3,(H,20,22)
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NC3CC3
Molecular Formula: C19H22N2O6S
Molecular Weight: 406.5 g/mol

N-[3-(cyclopropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide

CAS No.:

Cat. No.: VC0742875

Molecular Formula: C19H22N2O6S

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(cyclopropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide -

Specification

Molecular Formula C19H22N2O6S
Molecular Weight 406.5 g/mol
IUPAC Name N-[3-(cyclopropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide
Standard InChI InChI=1S/C19H22N2O6S/c1-25-16-9-12(10-17(26-2)18(16)27-3)19(22)20-14-5-4-6-15(11-14)28(23,24)21-13-7-8-13/h4-6,9-11,13,21H,7-8H2,1-3H3,(H,20,22)
Standard InChI Key INQHLPANDJXXFF-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NC3CC3
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NC3CC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator